5-(Hydroxymethyl)-1-methylpyrrolidin-2-one 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 89531-41-9
VCID: VC6851347
InChI: InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3
SMILES: CN1C(CCC1=O)CO
Molecular Formula: C6H11NO2
Molecular Weight: 129.159

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

CAS No.: 89531-41-9

Cat. No.: VC6851347

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one - 89531-41-9

Specification

CAS No. 89531-41-9
Molecular Formula C6H11NO2
Molecular Weight 129.159
IUPAC Name 5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Standard InChI InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3
Standard InChI Key OHTBSHGXEXCIOI-UHFFFAOYSA-N
SMILES CN1C(CCC1=O)CO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 5-(hydroxymethyl)-1-methylpyrrolidin-2-one under IUPAC conventions . Alternative designations include N-methyl-DL-pyroglutamol and 5-hydroxymethyl-1-methyl-2-pyrrolidinone . Its molecular formula, C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2, corresponds to a molecular weight of 129.16 g/mol .

Structural Elucidation

The molecule comprises a five-membered pyrrolidinone ring with:

  • A methyl group (-CH3_3) at the 1-position.

  • A hydroxymethyl group (-CH2_2OH) at the 5-position.

The 2D structure is represented by the SMILES notation CN1C(CCC1=O)CO , while the InChIKey OHTBSHGXEXCIOI-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
Exact Mass129.079 Da
Topological Polar Surface Area40.54 Ų

Synthesis and Production

Laboratory-Scale Synthesis

Physicochemical Properties

Spectral and Chromatographic Data

Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary by adduct:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+130.08626126.5
[M+Na]+152.06820136.2
[M+NH4]+147.11280134.1

Stability and Reactivity

The compound’s lactam ring confers moderate stability, but the hydroxymethyl group may participate in esterification or oxidation reactions. Hazard codes (T+) indicate acute toxicity via ingestion, inhalation, or dermal exposure .

Applications and Industrial Relevance

Pharmaceutical Intermediates

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one serves as a precursor in peptide mimetics and bioactive molecule synthesis. Merck & Co. patents (US5006511A) reference its use in antiviral agents, though specific mechanisms remain proprietary .

Organic Synthesis

The compound’s dual functional groups enable:

  • Ring-opening polymerization for biodegradable polymers.

  • Chiral resolution in asymmetric catalysis .

Recent Developments and Research Gaps

Patent Activity

The 2025 update to PubChem records reflects ongoing industrial interest, though peer-reviewed studies remain scarce . The 2023 ChemicalBook entry notes unresolved stereochemical effects on bioactivity .

Future Directions

  • Toxicity profiling for regulatory compliance.

  • Catalytic applications in green chemistry.

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